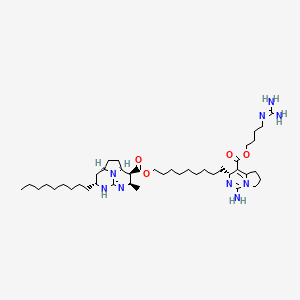

Batzelladine A

Description

Properties

Molecular Formula |

C42H73N9O4 |

|---|---|

Molecular Weight |

768.1 g/mol |

IUPAC Name |

9-[(3R)-1-amino-4-[4-(diaminomethylideneamino)butoxycarbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonyl (1S,4S,5S,6R,10R)-6-methyl-10-nonyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-ene-5-carboxylate |

InChI |

InChI=1S/C42H73N9O4/c1-3-4-5-6-8-11-14-20-31-29-32-23-24-35-36(30(2)47-42(48-31)51(32)35)38(52)54-27-17-13-10-7-9-12-15-21-33-37(34-22-19-26-50(34)41(45)49-33)39(53)55-28-18-16-25-46-40(43)44/h30-33,35-36H,3-29H2,1-2H3,(H2,45,49)(H,47,48)(H4,43,44,46)/t30-,31-,32+,33-,35+,36+/m1/s1 |

InChI Key |

WZGMBJKFYVONHF-LJQXCJTBSA-N |

Isomeric SMILES |

CCCCCCCCC[C@@H]1C[C@@H]2CC[C@@H]3N2C(=N[C@@H]([C@@H]3C(=O)OCCCCCCCCC[C@@H]4C(=C5CCCN5C(=N4)N)C(=O)OCCCCN=C(N)N)C)N1 |

Canonical SMILES |

CCCCCCCCCC1CC2CCC3N2C(=NC(C3C(=O)OCCCCCCCCCC4C(=C5CCCN5C(=N4)N)C(=O)OCCCCN=C(N)N)C)N1 |

Synonyms |

batzelladine A |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Batzelladine A – Discovery, Isolation, and HIV Entry Inhibition

Executive Summary

Batzelladine A represents a pivotal discovery in marine pharmacology, identified as one of the first low-molecular-weight natural products capable of inhibiting the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell receptor CD4 . Isolated from the Caribbean marine sponge Batzella sp., this polycyclic guanidine alkaloid offers a distinct mechanism of action compared to reverse transcriptase or protease inhibitors, targeting the viral entry phase.

This technical guide details the isolation methodology, structural elucidation, and mechanism of action of Batzelladine A, designed for researchers in natural product chemistry and antiviral drug discovery.

Source Material & Ecology

-

Target Species: Batzella sp.[1] (Phylum: Porifera; Class: Demospongiae; Order: Poecilosclerida).

-

Collection Context: Originally collected from deep-water habitats (approx.[2] 120m) in the Caribbean (e.g., Bahamas, Jamaica).

-

Ecological Significance: The production of highly nitrogenous guanidine alkaloids suggests a chemical defense mechanism against predation, a common trait in sessile marine invertebrates.

Isolation & Purification Methodology

Expert Insight: The isolation of polar guanidine alkaloids requires specific attention to pH and stationary phase selection. Standard silica gel chromatography often leads to irreversible adsorption due to the basicity of the guanidine group. The following protocol utilizes a reversed-phase approach to maximize recovery.

Extraction Protocol

-

Lyophilization: Freeze-dry the wet sponge tissue to remove water mass and prevent enzymatic degradation.

-

Solvent Extraction: Macerate the dried tissue in MeOH (Methanol) or EtOH (Ethanol) (3 x 24h).

-

Why: Polar alcohols are necessary to solubilize the salt-like guanidine alkaloids.

-

-

Concentration: Evaporate the solvent in vacuo at <40°C to yield a crude gum.

Partitioning (Desalting & Lipids)

-

Resuspension: Suspend the crude extract in H₂O .

-

Liquid-Liquid Partition: Extract with EtOAc (Ethyl Acetate) or n-BuOH (n-Butanol).

-

Logic: Non-polar lipids partition into the organic layer (if EtOAc is used), while the polar alkaloids remain in the aqueous or BuOH phase. For Batzelladines, the active fraction often resides in the BuOH or aqueous interface depending on pH.

-

Chromatographic Purification

-

Flash Chromatography (ODS): Apply the active fraction to a C18 (Octadecylsilyl) flash column.

-

Elution Gradient: Stepwise gradient of H₂O:MeOH (100:0 → 0:100).

-

Additive: Use 0.1% TFA (Trifluoroacetic acid) to protonate the guanidines, improving peak shape and preventing tailing.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Semi-preparative C18 (e.g., YMC-Pack ODS-A, 5 µm).

-

Mobile Phase: Isocratic or shallow gradient of MeOH/H₂O + 0.1% TFA.

-

Detection: UV at 210 nm (guanidine absorption) or ELSD (Evaporative Light Scattering Detector).

-

Visualization: Isolation Workflow

Caption: Step-by-step isolation workflow from marine sponge tissue to purified Batzelladine A.

Structural Elucidation & Chemistry

Batzelladine A features a complex tricyclic guanidine core. Its structure was elucidated using high-field NMR (typically 500-600 MHz) and confirmed via total synthesis.

Key Structural Features

-

Core: Tricyclic guanidine system (distinct from the bicyclic core of Batzelladines F-I).[1]

-

Side Chain: Ester linkage to a 4-guanidino-butyl moiety.[1]

-

Stereochemistry: The absolute configuration is critical for biological activity, specifically the orientation of the ester linkage relative to the tricyclic core.

Analytical Data Summary

| Technique | Parameter | Observation | Significance |

| HRESIMS | m/z | [M+H]⁺ peak | Establishes molecular formula (e.g., C₂₈H₅₁N₉O₂ for related analogs). |

| ¹H NMR | δ 3.0 - 4.0 ppm | Multiplets | Characteristic of methines adjacent to nitrogen in the guanidine ring. |

| ¹³C NMR | δ ~150-160 ppm | Quaternary C | Diagnostic signals for the guanidine carbons (C=N). |

| HMBC | Correlations | Long-range H-C | Connects the ester side chain to the tricyclic core. |

Note: NMR spectra are typically recorded in CD₃OD (Deuterated Methanol) to prevent exchange of labile guanidine protons and ensure solubility.

Mechanism of Action: HIV Entry Inhibition

The primary therapeutic interest in Batzelladine A lies in its ability to block the entry of HIV-1 into host T-cells.

The Target: gp120-CD4 Interface[5][6]

-

Viral Approach: The HIV envelope glycoprotein gp120 seeks the CD4 receptor on the surface of T-helper cells.[3]

-

Binding: gp120 binds to CD4, triggering a conformational change in gp120.[4]

-

Co-Receptor Recruitment: This change exposes a binding site for a co-receptor (CCR5 or CXCR4).

-

Fusion: The viral gp41 subunit mediates fusion of the viral and cellular membranes.

Batzelladine A Inhibition

Batzelladine A acts as a fusion inhibitor by binding to gp120. It competitively blocks the interaction with CD4, preventing the initial attachment or the subsequent conformational changes required for fusion.

-

Potency: Batzelladine A and its analogs (like Batzelladine F) exhibit low micromolar IC₅₀ values (typically 0.8 – 5.0 µM) in cell-cell fusion assays.

-

Selectivity: Unlike cytotoxic agents, it targets a protein-protein interaction (PPI), a historically difficult class of targets for small molecules.

Visualization: Inhibition Pathway

Caption: Batzelladine A binds to gp120, preventing the formation of the gp120-CD4 complex and blocking viral entry.[1][3][4]

Total Synthesis & Supply

Given the scarcity of the natural source (Batzella sponges are not abundant enough for clinical supply), total synthesis is vital.

-

Key Synthesis: The work by Gin et al. (2006) and Cohen/Overman established synthetic routes to the Batzelladine core.

-

Methodology: These syntheses often employ tethered Biginelli condensations or [4+2]-annulations of vinyl carbodiimides to construct the polycyclic guanidine framework.

-

Significance: Synthesis allows for the generation of analogs with improved potency and metabolic stability, overcoming the "supply problem" inherent to marine natural products.

References

-

Patil, A. D., et al. (1995). "Batzelladines A-E, Novel Polycyclic Guanidine Alkaloids from a Caribbean Sponge, Batzella sp.: Inhibitors of HIV gp120-CD4 Binding."[1] The Journal of Organic Chemistry.

-

Arnold, M. A., et al. (2006). "Total Synthesis of (+)-Batzelladine A and (−)-Batzelladine D via [4 + 2]-Annulation of Vinyl Carbodiimides with N-Alkyl Imines." Journal of the American Chemical Society.

-

Bewley, C. A., et al. (2004). "Inhibition of HIV-1 Envelope-Mediated Fusion by Synthetic Batzelladine Analogues." Journal of Natural Products.

-

Cohen, F., & Overman, L. E. (2006). "Enantioselective Total Synthesis of Batzelladine F and Definition of Its Structure." Journal of the American Chemical Society.

Sources

Batzelladine A: Mechanism of Action as a Small-Molecule HIV Entry Inhibitor

Technical Guide for Drug Discovery & Antiviral Research

Executive Summary

Batzelladine A is a polycyclic guanidine alkaloid originally isolated from the Caribbean sponge Batzella sp. It represents a significant class of marine natural products that function as small-molecule inhibitors of protein-protein interactions (PPIs). Unlike nucleoside reverse transcriptase inhibitors (NRTIs) or protease inhibitors that target intracellular viral replication steps, Batzelladine A targets the initial entry phase of the HIV-1 life cycle.

Core Mechanism: Batzelladine A competitively inhibits the interaction between the viral envelope glycoprotein gp120 and the host cell surface receptor CD4 . By occluding the CD4-binding site on gp120, it prevents the conformational changes required for viral attachment and subsequent membrane fusion.

Therapeutic Significance: As a low-molecular-weight fusion inhibitor, it offers a template for developing non-peptidic entry inhibitors, addressing the bioavailability limitations often seen with peptide-based fusion inhibitors like Enfuvirtide.

Chemical Architecture & Pharmacophore

The structural complexity of Batzelladine A is central to its biological activity. It belongs to a family of alkaloids characterized by fused guanidine rings.

| Structural Component | Chemical Feature | Biological Function |

| Tricyclic Core | Fused guanidine moiety | Provides rigid scaffold for spatial orientation; mimics key residues of CD4 (e.g., Phe43). |

| Ester Linkage | Connects tricyclic core to side chain | Essential for conformational flexibility; hydrolysis leads to loss of activity. |

| Side Chain | Long alkyl/guanidine chain | Facilitates hydrophobic interactions with the gp120 variable loops or hydrophobic pockets. |

Structure-Activity Relationship (SAR) Insight: Synthetic studies indicate that the tricyclic guanidine core is the primary pharmacophore. Analogues lacking the specific stereochemistry of the tricyclic system show significantly reduced affinity for gp120. The spatial arrangement of the nitrogen atoms in the guanidine ring is hypothesized to engage in electrostatic interactions with acidic residues (e.g., Asp368, Glu370) within the CD4-binding pocket of gp120.

Mechanism of Action: gp120-CD4 Blockade

The entry of HIV-1 into host T-cells is a multi-step process initiated by the high-affinity binding of the viral gp120 protein to the host CD4 receptor.[1][2] Batzelladine A disrupts this critical first step.

The Molecular Blockade

-

Native Interaction: In the absence of inhibitors, the CD4 receptor (specifically the Phe43 residue) inserts into a conserved hydrophobic pocket on gp120. This binding triggers a conformational shift in gp120, exposing the co-receptor binding site (CCR5/CXCR4).

-

Inhibition by Batzelladine A: Batzelladine A binds to the unliganded state of gp120. Its tricyclic guanidine structure occupies the CD4-binding pocket (or an allosteric site that distorts the pocket).

-

Consequence: The "lock-and-key" fit between gp120 and CD4 is sterically hindered. The virus cannot anchor to the host cell, and the fusion peptide (gp41) remains sequestered.

Pathway Visualization

The following diagram illustrates the specific blockade point within the HIV entry cascade.

Figure 1: Mechanism of HIV-1 Entry Inhibition. Batzelladine A intercepts the pathway at the initial gp120-CD4 binding event, preventing downstream co-receptor engagement and fusion.

Experimental Validation Protocols

To confirm the mechanism of action of Batzelladine A or its synthetic analogues, researchers employ specific binding and fusion assays. The following protocols are industry-standard for validating gp120-CD4 inhibitors.

Protocol A: gp120-CD4 ELISA Binding Assay

This cell-free assay quantifies the ability of a compound to disrupt the physical interaction between recombinant gp120 and soluble CD4 (sCD4).

Objective: Determine the IC50 of Batzelladine A against gp120-CD4 binding.

Workflow Steps:

-

Coating: Coat 96-well microtiter plates with recombinant HIV-1 gp120 (100 ng/well) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

-

Blocking: Wash plates 3x with PBS-T (PBS + 0.05% Tween 20). Block non-specific sites with 3% BSA in PBS for 1 hour at room temperature.

-

Inhibitor Addition: Add serial dilutions of Batzelladine A (0.1 nM to 10 µM) to the wells.

-

Ligand Addition: Immediately add biotinylated sCD4 (soluble CD4) at a fixed concentration (e.g., 2 nM). Incubate for 1 hour at 37°C.

-

Note: The compound and sCD4 compete for the immobilized gp120.

-

-

Detection: Wash plates 3x. Add Streptavidin-HRP conjugate (1:5000 dilution). Incubate for 30 mins.

-

Development: Add TMB substrate. Stop reaction with 1M H2SO4 after 15 mins.

-

Analysis: Measure absorbance at 450 nm. Calculate % Inhibition =

.

Protocol B: HIV-1 Envelope-Mediated Cell Fusion Assay

This functional assay determines if the binding inhibition translates to a blockade of biological membrane fusion.

Workflow Steps:

-

Effector Cells: Transfect HeLa cells with a plasmid expressing HIV-1 Env (gp120/gp41) and the Tat transactivator protein.

-

Target Cells: Use HeLa-CD4-LTR-β-gal cells (cells expressing CD4 and containing a β-galactosidase reporter gene driven by the HIV LTR promoter).

-

Co-Culture: Mix Effector and Target cells in a 1:1 ratio in 96-well plates.

-

Treatment: Add Batzelladine A at varying concentrations immediately upon mixing.

-

Incubation: Incubate for 18–24 hours at 37°C.

-

Quantification: Lyse cells and add chemiluminescent β-gal substrate. Measure luminescence.

-

Result: Reduced luminescence indicates inhibition of cell fusion.

-

Experimental Workflow Visualization

The following diagram details the logic flow for the ELISA screening protocol.

Figure 2: Competitive ELISA Workflow. This logic flow validates whether the compound physically prevents sCD4 from docking onto the gp120 surface.

Comparative Efficacy & Specificity

While Batzelladine A is a potent gp120-CD4 inhibitor, it is crucial to distinguish it from other members of the Batzelladine family which may have off-target effects or different mechanisms.

| Compound | Primary Target | Mechanism | Key Assay |

| Batzelladine A | gp120-CD4 | Inhibits binding | gp120-CD4 ELISA |

| Batzelladine B | gp120-CD4 | Inhibits binding | gp120-CD4 ELISA |

| Batzelladine F | p56lck-CD4 | Dissociates complex | p56lck Immunoprecipitation |

| Batzelladine K | HIV-1 Env | Fusion Inhibition | Cell Fusion Assay |

Note on Specificity: Batzelladine A is distinct because it targets the extracellular viral entry event. In contrast, Batzelladine F targets the intracellular signaling complex (p56lck-CD4), highlighting the diversity of the guanidine alkaloid class.

References

-

Patil, A. D., et al. (1995). "Batzelladines F-I, Novel Polycyclic Guanidine Alkaloids from the Sponge Batzella sp.: Inducers of p56lck-CD4 Dissociation." The Journal of Organic Chemistry. Link

-

Bewley, C. A., et al. (2004). "Inhibition of HIV-1 Envelope-Mediated Fusion by Synthetic Batzelladine Analogues." Journal of Natural Products. Link

-

Patil, A. D., et al. (1998). "Novel alkaloids from the sponge Batzella sp.: Inhibitors of HIV gp120-human CD4 binding." Tetrahedron Letters. Link

-

Muralidharan, R., et al. (2021). "Synthesis and biological evaluation of tricyclic guanidine analogues of batzelladine K for antimalarial, antileishmanial, antibacterial, antifungal and anti-HIV activities." PLOS ONE. Link

-

Ahmed, S. A., et al. (2022). "Investigating the structure-activity relationship of marine polycyclic batzelladine alkaloids as promising inhibitors for SARS-CoV-2 main protease (Mpro)." Arabian Journal of Chemistry. Link

Sources

- 1. The interaction of CD4 with HIV-1 gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of a gp120 Binding Assay To Dissect the Requirements and Kinetics of Human Immunodeficiency Virus Fusion Events - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A method to analyze the interaction between gp120 of human immunodeficiency virus and CD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigating the structure-activity relationship of marine polycyclic batzelladine alkaloids as promising inhibitors for SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

Targeting the Viral Handshake: Batzelladine A as a Small-Molecule Inhibitor of HIV-1 gp120-CD4 Interaction

Topic: Batzelladine A as an inhibitor of HIV-1 entry Content Type: In-depth Technical Guide

Executive Summary

The search for small-molecule inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) entry has long focused on disrupting the initial interaction between the viral envelope glycoprotein (gp120 ) and the host cell receptor (CD4 ).[1][2] Batzelladine A , a polycyclic guanidine alkaloid isolated from the marine sponge Batzella sp., represents a pivotal scaffold in this domain. Unlike antiretrovirals that target post-entry mechanisms (reverse transcriptase or protease inhibitors), Batzelladine A acts as an entry inhibitor , specifically blocking the gp120-CD4 binding event. This guide details the molecular architecture, mechanism of action, and rigorous experimental protocols required to evaluate Batzelladine A and its congeners in a drug discovery context.

Molecular Architecture & Pharmacophore

Batzelladine A belongs to a class of marine alkaloids characterized by complex polycyclic guanidine systems.[3][4] Its structure is distinct from peptide-based entry inhibitors (e.g., enfuvirtide), offering the potential for oral bioavailability and improved stability.

Structural Characteristics[5]

-

Core Scaffold: The molecule features a tricyclic guanidine moiety linked by an ester chain to a bicyclic guanidine unit.

-

Key Functional Groups: The guanidine groups are highly basic (pKa ~ 12-13), ensuring they are protonated at physiological pH. This cationic character is critical for electrostatic interactions with the acidic residues (e.g., Asp, Glu) found in the CD4-binding loop of gp120.

-

Stereochemistry: The specific spatial arrangement of the guanidine rings dictates the molecule's ability to fit into the "Phe43 cavity" or adjacent conserved regions on gp120.

Mechanism of Action: The Entry Blockade

The HIV-1 entry process is a cascade of conformational changes triggered by the "viral handshake"—the binding of gp120 to CD4.[1][2][5] Batzelladine A functions as a competitive antagonist of this interaction.

The Signaling Pathway & Inhibition

The following diagram illustrates the standard HIV-1 entry pathway and the precise node of Batzelladine A intervention.

Figure 1: Batzelladine A interrupts the viral lifecycle at the earliest stage by sterically and electrostatically preventing the gp120-CD4 interface formation.

Binding Kinetics

Batzelladine A disrupts the protein-protein interaction (PPI) which typically has a high affinity (

Biological Profiling & Efficacy Data

Quantitative assessment of Batzelladine A requires distinguishing between specific entry inhibition and non-specific cytotoxicity.

Comparative Activity Profile

The following table summarizes historical data for Batzelladine A and its optimized analogs (e.g., Batzelladine F) in standard HIV-1 assays.

| Compound | Target Mechanism | IC50 (Fusion Inhibition) | Cytotoxicity (TC50) | Selectivity Index (SI) |

| Batzelladine A | gp120-CD4 Blockade | ~ 3.0 - 10.0 µM | > 50 µM | ~ 5 - 15 |

| Batzelladine F | gp120-CD4 Blockade | 0.8 - 3.0 µM | > 100 µM | > 30 |

| sCD4 (Control) | Competitive Binder | 0.01 - 0.1 µM | N/A | High |

Note: IC50 values vary based on viral strain (e.g., HIV-1 IIIB vs. clinical isolates) and cell line used.

Experimental Methodologies

To validate Batzelladine A as a specific entry inhibitor, two complementary assays are required: a molecular binding assay (ELISA) and a functional cellular assay (Cell Fusion).

Protocol A: gp120-CD4 Binding Inhibition ELISA

This cell-free assay isolates the interaction to confirm the mechanism of action.

Reagents:

-

Recombinant HIV-1 gp120 (e.g., IIIB or BaL strain).

-

Soluble CD4 (sCD4) or anti-gp120 capture antibody.

-

Batzelladine A (stock solution in DMSO).

-

HRP-conjugated detection antibody (anti-CD4 or anti-gp120 depending on setup).

Workflow Visualization:

Figure 2: ELISA workflow for quantifying the inhibition of gp120 binding to immobilized CD4.[6][7]

Step-by-Step Protocol:

-

Coating: Coat 96-well microtiter plates with 100 µL of sCD4 (2 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash 3x with PBS-T (0.05% Tween 20). Block with 200 µL of 3% BSA in PBS for 2 hours at room temperature to prevent non-specific binding.

-

Inhibitor Pre-incubation: In a separate tube, incubate recombinant gp120 (final conc. 1 µg/mL) with varying concentrations of Batzelladine A (0.1 µM to 100 µM) for 30 minutes. Rationale: This allows the inhibitor to dock onto gp120 before exposure to the CD4 plate.

-

Binding Reaction: Transfer 100 µL of the gp120/inhibitor mixture to the sCD4-coated wells. Incubate for 1 hour at 37°C.

-

Detection: Wash 5x with PBS-T. Add 100 µL of anti-gp120 antibody conjugated to HRP. Incubate for 1 hour.

-

Readout: Wash 5x. Add TMB substrate. Stop reaction with 1N H2SO4. Measure Absorbance at 450 nm.

-

Analysis: Calculate % Inhibition =

. Plot dose-response curve to determine IC50.

Protocol B: HIV-1 Envelope-Mediated Cell Fusion Assay

This assay confirms that the molecular blockade translates to a functional prevention of viral entry in a live cell system.

System Components:

-

Effector Cells: HeLa cells transfected with HIV-1 env (expressing gp120/gp41) and tat (transactivator).

-

Target Cells: HeLa-CD4-LTR-

-gal (expressing CD4, CXCR4/CCR5, and a LacZ reporter driven by the HIV LTR promoter).

Step-by-Step Protocol:

-

Seeding: Seed Target cells (1 x

cells/well) in a 96-well plate. Allow adherence overnight. -

Treatment: Add serial dilutions of Batzelladine A to the Target cells.

-

Co-culture: Add Effector cells (1 x

cells/well) to the Target cells containing the inhibitor. -

Fusion Event: Incubate for 24-48 hours at 37°C.

-

Quantification: Lyse cells and add chemiluminescent

-gal substrate. Measure luminescence. -

Self-Validation: Include a "toxicity control" well with constitutive reporter (e.g., Luciferase) to ensure reduced signal is due to fusion blockade, not cell death.

Structure-Activity Relationship (SAR) & Optimization

Research indicates that the efficacy of Batzelladine A is tightly linked to the tricyclic guanidine moiety.

-

Guanidine Distance: The spacer length between the tricyclic and bicyclic guanidine units is critical. Altering the ester linkage affects the ability of the molecule to span the binding pockets on gp120.

-

Stereochemistry: Synthetic studies (e.g., by Bewley et al.) demonstrated that analogs mimicking the stereochemistry of Batzelladine F generally show superior potency (IC50 < 1.0 µM) compared to the natural Batzelladine A.

-

Hydrophobicity: The aliphatic side chains contribute to hydrophobic interactions within the Phe43 cavity of gp120, stabilizing the inhibitor-protein complex.

Challenges & Future Outlook

While Batzelladine A is a potent probe, its development into a clinical therapeutic faces specific hurdles:

-

Synthesis Scalability: The total synthesis of polycyclic guanidines is chemically arduous, often requiring 20+ steps. Recent "home-run" strategies using aromatic nitrogen heterocycles have improved access to these scaffolds.[11]

-

Toxicity: Guanidine-rich compounds can exhibit non-specific membrane disruption. Optimization must focus on maximizing the Selectivity Index (SI).

-

Resistance: As with all HIV entry inhibitors, the virus can mutate the gp120 loops (V1/V2 or V3) to alter CD4 affinity, potentially reducing inhibitor efficacy.

References

-

Patil, A. D., et al. (1995).[10] "Novel alkaloids from the sponge Batzella sp.: inhibitors of HIV gp120-human CD4 binding." The Journal of Organic Chemistry, 60(5), 1182-1188.

-

Bewley, C. A., et al. (2004).[12] "Inhibition of HIV-1 Envelope-Mediated Fusion by Synthetic Batzelladine Analogues." Journal of Natural Products, 67(8), 1319-1324.

-

Parr, B. T., & Herzon, S. B. (2015).[11] "A concise synthesis of batzelladine B from simple pyrrole-based starting materials." Nature, (Contextual reference on synthesis strategies).

-

Tilton, J. C., & Doms, R. W. (2010). "Entry Inhibitors in the Treatment of HIV-1 Infection." Antiviral Research, 85(1), 91-100. (Contextual reference on Entry Inhibition mechanisms).

Sources

- 1. youtube.com [youtube.com]

- 2. The interaction of CD4 with HIV-1 gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of HIV-1 envelope-mediated fusion by synthetic batzelladine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Soluble CD4 and CD4-Mimetic Compounds Inhibit HIV-1 Infection by Induction of a Short-Lived Activated State | PLOS Pathogens [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Human Immunodeficiency Virus Type 1 gp120 Presentation to CD4 T Cells by Antibodies Specific for the CD4 Binding Domain of gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Investigating the structure-activity relationship of marine polycyclic batzelladine alkaloids as promising inhibitors for SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A ‘home run’ approach: Yale lab finds new ways to synthesize HIV inhibitor | Yale News [news.yale.edu]

- 12. Inhibition of HIV-1 Envelope-Mediated Fusion by Synthetic Batzelladine Analogues [ouci.dntb.gov.ua]

Methodological & Application

Application Note: Total Synthesis of Batzelladine A via Tethered Biginelli Condensation

Executive Summary & Biological Significance[1][2][3]

Batzelladine A is a polycyclic guanidine alkaloid isolated from the Caribbean marine sponge Batzella sp. It is a critical target in drug discovery due to its potent ability to inhibit the interaction between the HIV-1 envelope glycoprotein gp120 and the human CD4 receptor, a mechanism distinct from protease or reverse transcriptase inhibition.

From a synthetic perspective, Batzelladine A presents a formidable challenge: it consists of a tricyclic guanidine core (left-hand segment) linked via an ester tether to a bicyclic guanidine (right-hand segment). This Application Note details the Overman Tethered Biginelli Condensation , the "Gold Standard" protocol for constructing the stereochemically complex tricyclic guanidine core. We also provide a comparative analysis of the Gin [4+2]-annulation strategy for context.

Retrosynthetic Analysis & Strategy

The synthesis of Batzelladine A is generally approached by disconnecting the central ester linkage, dividing the molecule into two key fragments:

-

The Tricyclic Guanidine Alcohol (Left Wing): The most structurally complex fragment, containing the characteristic triazaacenaphthylene core.

-

The Bicyclic Guanidine Acid (Right Wing): A pyrrolo[1,2-c]pyrimidine derivative.

Strategic Workflow (Graphviz Visualization)

Figure 1: Retrosynthetic logic separating the tricyclic and bicyclic domains.

Core Protocol: The Tethered Biginelli Condensation[4][5]

The Tethered Biginelli Condensation is the critical methodology for assembling the tricyclic core. Unlike the classic three-component Biginelli reaction (Aldehyde + Urea +

Reagents & Materials

-

Substrate A: Guanidine Hemiaminal (pre-formed from aldehyde and protected guanidine).

-

Substrate B:

-Keto Ester (containing the side chain).[1][2][3] -

Catalyst: Morpholinium Acetate (buffer) or Camphorsulfonic Acid (CSA).

-

Solvent: Toluene or Hexafluoroisopropanol (HFIP) for enhanced reaction rates.

-

Dehydrating Agent: Molecular Sieves (4Å).

Step-by-Step Experimental Protocol

Step 1: Formation of the Guanidine Hemiaminal

Rationale: The guanidine nitrogen must be pre-positioned relative to the aldehyde to ensure the correct ring closure.

-

Dissolve the protected guanidine precursor (e.g.,

-Boc protected) in CH -

Add the requisite aldehyde (derived from L-methionine or similar chiral pool source) at 0°C.

-

Stir for 2 hours to form the cyclic hemiaminal intermediate.

-

QC Check: Verify hemiaminal formation via

H NMR (diagnostic peak shift ~5.5 ppm).

Step 2: The Tethered Biginelli Reaction (Critical Step)

Rationale: This step creates the pyrimidine ring and sets the stereochemistry at the bridgehead carbons.

-

Combine: In a flame-dried flask, mix the Guanidine Hemiaminal (1.0 equiv) and the

-Keto Ester (1.2 equiv). -

Catalyst Addition: Add Morpholinium Acetate (20 mol%) and 4Å Molecular Sieves.

-

Reflux: Heat the mixture in Toluene at 80-110°C for 12-24 hours.

-

Note: Monitoring water removal is crucial; a Dean-Stark trap may be used for larger scales.

-

-

Workup: Cool to room temperature, filter off sieves, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO

, EtOAc/Hexanes gradient).-

Target Yield: 60-75%.

-

Step 3: Stereochemical Inversion & Final Cyclization

Rationale: The Biginelli product often requires inversion at C9 to match the natural product stereochemistry, followed by the closure of the third ring (the "tether").

-

Reduction: Reduce the ester moiety to an alcohol (e.g., using DIBAL-H).

-

Activation: Convert the alcohol to a leaving group (Mesylate/Tosylate).

-

Cyclization: Treat with base (NaH or t-BuOK) to displace the leaving group with the guanidine nitrogen, forming the final tricyclic cage.

Mechanism Visualization

Figure 2: Mechanistic flow of the Tethered Biginelli Condensation.

Synthesis of the Right-Hand Bicyclic Fragment

While the tricyclic core is the primary challenge, the right-hand bicyclic fragment is synthesized via a modified route, often involving:

-

[3+2] Cycloaddition: Using a nitrone and an alkene to form the isoxazolidine ring.

-

Reductive Cleavage: Opening the isoxazolidine to reveal the amino-alcohol framework.

-

Guanidinylation: Installing the guanidine moiety using Goodman's reagent or similar guanylating agents.

Coupling Step:

The final assembly of Batzelladine A involves the esterification of the Left-Wing Alcohol with the Right-Wing Acid using Yamaguchi esterification conditions (2,4,6-trichlorobenzoyl chloride, DMAP, Et

Comparative Analysis: Overman vs. Gin Strategies

To assist in experimental design, we compare the two dominant synthetic strategies.

| Feature | Overman Strategy (Protocol Above) | Gin Strategy (Alternative) |

| Key Methodology | Tethered Biginelli Condensation | [4+2] Annulation of Vinyl Carbodiimides |

| Precursor Complexity | Moderate (Requires chiral aldehyde) | High (Requires vinyl carbodiimide & imine) |

| Step Count | Longer linear sequence | Highly concise (~20 steps total) |

| Stereocontrol | Substrate-controlled (Tether) | Catalyst/Substrate-controlled |

| Scalability | High (Robust intermediates) | Moderate (Sensitive carbodiimides) |

| Primary Advantage | Reliability: Well-understood mechanism for tricyclic cores. | Speed: Rapid access to the core skeleton. |

Troubleshooting & Expert Insights

-

Issue: Low yield in Biginelli step.

-

Solution: Ensure strictly anhydrous conditions. Water generated during the reaction inhibits the iminium ion formation. Use fresh 4Å sieves or azeotropic removal.

-

-

Issue: Poor diastereoselectivity.

-

Solution: Lower the temperature and switch solvent to HFIP (Hexafluoroisopropanol). HFIP stabilizes the cationic intermediates, often improving stereocontrol.

-

-

Issue: Guanidine protection stability.

-

Solution: If Boc groups are labile under Biginelli conditions (acidic), switch to Cbz or Troc protecting groups, which are more acid-stable.

-

References

-

Cohen, F., & Overman, L. E. (2006).[4][5] Enantioselective total synthesis of batzelladine F and definition of its structure. Journal of the American Chemical Society.[6][7][8] Link

-

Arnold, M. A., Day, K. A., Durón, S. G., & Gin, D. Y. (2006).[8] Total Synthesis of (+)-Batzelladine A and (−)-Batzelladine D via [4 + 2]-Annulation of Vinyl Carbodiimides with N-Alkyl Imines.[6][9] Journal of the American Chemical Society.[6][7][8] Link

-

Aron, Z. D., & Overman, L. E. (2004).[10] The tethered Biginelli condensation in natural product synthesis.[1][4][10] Chemical Communications.[10] Link

-

Patil, A. D., et al. (1995). Batzelladines F-I, Novel Polycyclic Guanidine Alkaloids from the Sponge Batzella sp.: Inducers of p56lck-CD4 Dissociation. Journal of Organic Chemistry. Link

-

Bewley, C. A., et al. (2004). Design and Synthesis of Batzelladine Analogues as Inhibitors of HIV-1 gp120-CD4 Binding. Bioorganic & Medicinal Chemistry. Link

Sources

- 1. Enantioselective Total Synthesis of Batzelladine F and Definition of Its Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. datapdf.com [datapdf.com]

- 5. Enantioselective total synthesis of batzelladine F and definition of its structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Total Synthesis of Batzelladine A by Gin [organic-chemistry.org]

- 9. A concise synthesis of (+)-batzelladine B from simple pyrrole-based starting materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The tethered Biginelli condensation in natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantifying the Inhibition of HIV-1 Mediated Cell-Cell Fusion by Batzelladine A

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to utilizing a quantitative in vitro cell-cell fusion assay to characterize the inhibitory activity of Batzelladine A, a marine-derived polycyclic guanidine alkaloid. Batzelladine A has been identified as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry by targeting the interaction between the viral envelope glycoprotein gp120 and the host cell's CD4 receptor.[1][2] This protocol offers a robust, self-validating system for determining the potency of Batzelladine A and its analogs, making it an invaluable tool for antiviral drug discovery and development. We will delve into the underlying scientific principles, provide a detailed, step-by-step methodology, and offer insights into data analysis and interpretation.

Scientific Foundation: The Mechanism of Batzelladine A and the Cell-Cell Fusion Assay

HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on target cells, such as T-helper lymphocytes.[3] This interaction triggers conformational changes in gp120, enabling it to bind to a co-receptor (CCR5 or CXCR4), which in turn facilitates conformational rearrangements in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes.[3] Batzelladine alkaloids have been shown to inhibit this critical first step by interfering with the binding of gp120 to the CD4 receptor.[1][2][4]

The in vitro cell-cell fusion assay described herein serves as a surrogate for virus-cell fusion. It relies on two distinct cell populations:

-

Effector Cells: These cells are engineered to express the HIV-1 envelope glycoproteins (gp120/gp41) on their surface. For this protocol, we will utilize HeLa cells, a human cervical cancer cell line known for its robustness in culture and high transfection efficiency.[5][6]

-

Target Cells: These cells express the necessary receptors for HIV-1 entry, namely CD4 and the co-receptors CCR5 and CXCR4. Furthermore, they contain a reporter gene, in this case, luciferase, under the control of the HIV-1 long terminal repeat (LTR) promoter.[7][8][9] The TZM-bl cell line is an ideal candidate as it is a HeLa-derived cell line engineered to express high levels of CD4, CCR5, and CXCR4, and contains an integrated HIV-1 LTR-luciferase reporter cassette.[7][10]

When the effector and target cells are co-cultured, the interaction between the gp120 on the effector cells and the CD4 receptors on the target cells initiates cell-cell fusion, forming multinucleated giant cells or syncytia.[11] Upon fusion, the Tat protein from the effector cells (co-expressed with the envelope glycoproteins) enters the target cell cytoplasm and transactivates the HIV-1 LTR promoter, driving the expression of the luciferase reporter gene.[7][8] The resulting luminescence is directly proportional to the extent of cell-cell fusion. Batzelladine A, by blocking the gp120-CD4 interaction, will inhibit this fusion process, leading to a quantifiable reduction in the luminescent signal.

Mechanism of Inhibition Visualization

Caption: Mechanism of Batzelladine A Inhibition.

Experimental Design and Workflow

A successful and reproducible assay requires careful planning and execution. The overall workflow can be summarized as follows:

Sources

- 1. New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra Induce Apoptosis and Autophagy in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Cytotoxic Activity of the Marine Derived Batzelline Compounds against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigating the structure-activity relationship of marine polycyclic batzelladine alkaloids as promising inhibitors for SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A cell-cell fusion assay to assess arenavirus envelope glycoprotein membrane-fusion activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid, reliable, and reproducible cell fusion assay to quantify SARS-Cov-2 spike interaction with hACE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dojindo.com [dojindo.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Application Note: Characterization of Batzelladine A Inhibition of HIV-1 gp120-CD4 Interaction

Abstract & Introduction

The search for small-molecule HIV-1 entry inhibitors has increasingly turned toward marine natural products.[1] Batzelladine A , a polycyclic guanidine alkaloid originally isolated from the sponge Crambe crambe, represents a critical scaffold in this field.[1] Unlike antiretrovirals that target viral enzymes (RT, Protease, Integrase), Batzelladine A interferes with the viral entry process, specifically modulating the interaction between the HIV-1 envelope glycoprotein gp120 and the host CD4 receptor.

This Application Note provides a rigorous technical framework for evaluating Batzelladine A using two orthogonal methodologies: Competition ELISA (for high-throughput screening) and Surface Plasmon Resonance (SPR) (for kinetic characterization).[1]

Mechanism of Action (MOA)

The primary antiviral mechanism of Batzelladine alkaloids involves the disruption of the gp120-CD4 complex formation. While the exact binding pose remains a subject of structural biology research, functional assays confirm that Batzelladine A acts as an interfacial inhibitor. It effectively competes with the CD4 receptor for the binding pocket on gp120 (or conversely, binds the gp120-interacting domain of CD4), preventing the conformational changes required for co-receptor (CCR5/CXCR4) binding and subsequent fusion.

Figure 1: Schematic representation of Batzelladine A interference in the viral entry cascade.[1][2]

Experimental Design Considerations

Compound Handling & Solubility

Batzelladine A is a tricyclic guanidine.[3] Its highly basic nature and lipophilicity require careful handling.

-

Solvent: Reconstitute in 100% DMSO to a stock concentration of 10 mM.

-

Working Solution: Dilute in assay buffer immediately prior to use. Ensure final DMSO concentration is <1% (v/v) to prevent protein denaturation.

-

pH Sensitivity: The guanidinium group is positively charged at physiological pH. Avoid high ionic strength buffers (>300 mM NaCl) which may dampen electrostatic interactions critical for its binding.

Controls

-

Positive Control (Inhibition): Recombinant soluble CD4 (sCD4) or Neutralizing Antibody (e.g., VRC01, Leu3a).[1]

-

Negative Control: DMSO vehicle only (0% inhibition baseline).

-

Background: Wells containing no gp120 (to assess non-specific binding of secondary antibodies).

Protocol 1: High-Throughput Competition ELISA

This assay quantifies the ability of Batzelladine A to block the binding of soluble CD4 (sCD4) to immobilized gp120.

Materials

-

Capture Protein: Recombinant HIV-1 gp120 (Strain IIIB or BaL).[1]

-

Ligand: Biotinylated sCD4.[2]

-

Detection: Streptavidin-HRP.[1]

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).[1]

-

Plates: 96-well high-binding polystyrene microplates (e.g., Nunc Maxisorp).[1]

Workflow Diagram

Figure 2: Step-by-step workflow for the gp120-CD4 Competition ELISA.

Detailed Procedure

-

Coating: Dilute recombinant gp120 to 2 µg/mL in Carbonate-Bicarbonate buffer (pH 9.6). Add 100 µL/well. Incubate overnight at 4°C.

-

Washing: Wash plate 3x with PBS + 0.05% Tween-20 (PBS-T).[1]

-

Blocking: Add 200 µL/well of Blocking Buffer (PBS + 2% BSA). Incubate 2 hours at Room Temperature (RT). Wash 3x.

-

Preparation of Mixtures:

-

Prepare serial dilutions of Batzelladine A (e.g., 0.01 µM to 100 µM) in Assay Buffer (PBS + 0.1% BSA).[1]

-

Prepare Biotin-sCD4 at a fixed concentration (typically equal to its Kd, approx.[1] 0.5 µg/mL).

-

Critical Step: Premix inhibitor and sCD4 before adding to the plate, OR add inhibitor 15 mins prior to sCD4 to allow binding site occupancy.

-

-

Binding: Add 100 µL of the mixture to the wells. Incubate 1 hour at 37°C.

-

Detection: Wash 5x with PBS-T. Add 100 µL Streptavidin-HRP (1:5000 dilution). Incubate 30 min at RT.

-

Development: Wash 5x. Add 100 µL TMB substrate. Incubate 10-20 mins in dark. Stop with 50 µL 1M H2SO4.

-

Read: Measure Absorbance at 450 nm.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time binding data, distinguishing whether Batzelladine A affects the association rate (

Sensor Chip Setup

-

Instrument: Biacore T200 or equivalent.

-

Chip: CM5 (Carboxymethylated Dextran).

-

Immobilization: Amine coupling of sCD4 (Ligand) to Fc2. Fc1 serves as the reference (activated/deactivated without protein).

-

Target RU: ~1000-1500 RU (Response Units) to avoid mass transport limitation.

Assay Configuration (Solution Competition)

Since Batzelladine A is a small molecule (~400-800 Da range depending on derivative) and gp120 is large (120 kDa), direct binding of Batzelladine to the chip is hard to detect. The Solution Competition format is preferred.

-

Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).[1] Note: Ensure DMSO in samples matches running buffer (e.g., 1%).

-

Analyte Preparation:

-

Prepare a fixed concentration of gp120 (e.g., 10 nM).[1]

-

Spike Batzelladine A into the gp120 solution at varying concentrations (0, 0.1, 1, 10, 50 µM).

-

-

Injection:

-

Flow rate: 30 µL/min.

-

Contact time: 120 seconds.

-

Dissociation time: 600 seconds.

-

-

Regeneration: Short pulse (15s) of 10 mM Glycine-HCl pH 2.5 or 50 mM NaOH (optimize based on ligand stability).

Data Interpretation

If Batzelladine A inhibits binding, the maximal Response Unit (

| Parameter | Definition | Expected Trend with Batzelladine A |

| Equilibrium Response | Decreases as inhibitor concentration increases.[1] | |

| Half-maximal inhibitory conc.[1] | Calculated by plotting | |

| Sensorgram Shape | Curve profile | Flattening of the association curve; faster dissociation if allosteric. |

Data Analysis & Validation

Calculating IC50

Normalize the ELISA optical density (OD) or SPR Response Units (RU) using the following equation:

Fit the data to a 4-Parameter Logistic (4PL) Model :

Acceptance Criteria

-

Z-Factor: Must be > 0.5 for high-throughput ELISA screens.

-

Signal-to-Noise (S/N): > 5.0.[1]

-

CV%: Replicates should have a Coefficient of Variation < 10%.

References

-

Patil, A. D., et al. (1995).[1] "Batzelladines F-I, novel polycyclic guanidine alkaloids from the sponge Monanchora sp." The Journal of Organic Chemistry, 60(5), 1182-1188.[1]

-

Bewley, C. A., et al. (2000). "Inhibition of HIV-1 envelope-mediated fusion by synthetic batzelladine analogues."[1] Journal of the American Chemical Society.[4]

-

Cohen, T., et al. (2006).[1][4] "Total Synthesis of Batzelladine A." Journal of the American Chemical Society, 128(41), 13255-13260.[1]

-

Moore, J. P., & Sodroski, J. (1996).[1] "Antibody cross-competition analysis of the human immunodeficiency virus type 1 gp120 exterior envelope glycoprotein." Journal of Virology, 70(3), 1863-1872.[1]

-

Munro, A. W., et al. (2000).[1] "Molecular characterization of the HIV-1 gp120-CD4 binding interface." Structure.

Sources

- 1. Batzelladine A | C42H73N9O4 | CID 12148763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of an Ultrasensitive ELISA Assay for Evaluating HIV-1 Envelope Glycoprotein as a Marker for Targeted Activator of Cell Kill - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the structure-activity relationship of marine polycyclic batzelladine alkaloids as promising inhibitors for SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis of Batzelladine A by Gin [organic-chemistry.org]

Application Note: Batzelladine A as a Molecular Probe for Protein-Protein Interactions

Executive Summary

Batzelladine A is a polycyclic guanidine alkaloid originally isolated from the Caribbean marine sponge Batzella sp. It represents a critical class of small-molecule probes capable of disrupting high-affinity protein-protein interactions (PPIs), specifically the viral entry complex formed between the HIV-1 envelope glycoprotein gp120 and the host cell receptor CD4 .[1]

Unlike standard enzyme inhibitors that target deep hydrophobic pockets, Batzelladine A targets the expansive, solvent-exposed interface of the CD4 receptor. This Application Note provides the theoretical framework and validated protocols for using Batzelladine A to map "undruggable" PPI interfaces and validate novel entry inhibitors.

Scientific Mechanism & Probe Logic

Structural Basis of Interaction

The utility of Batzelladine A lies in its complex stereochemical architecture, comprising a tricyclic guanidine "vessel" and a bicyclic guanidine "anchor" connected by an ester linkage.[2] This structure mimics the electrostatic and steric profile of peptide loops, allowing it to compete with the gp120 surface glycoprotein for binding sites on the D1 domain of CD4.

Key Mechanistic Features:

-

Target: The Phe43 cavity and surrounding residues on the CD4 D1 domain.

-

Mode of Action: Competitive inhibition. Batzelladine A occupies the CD4 surface, sterically preventing the conformational changes in gp120 required for co-receptor (CCR5/CXCR4) binding and subsequent viral fusion.

-

Specificity: While Batzelladine A targets gp120-CD4, related congeners (e.g., Batzelladine F-I) are selective for the intracellular CD4-p56

interaction, highlighting the tunable nature of this scaffold [1].

Pathway Visualization

The following diagram illustrates the disruption of the viral entry pathway by Batzelladine A.

Figure 1: Mechanism of Action. Batzelladine A binds CD4, preventing the gp120 docking required for viral fusion.

Comparative Bioactivity Data

Batzelladine A is the prototype for gp120-CD4 inhibition, but it is essential to distinguish it from its congeners to select the correct probe for your specific PPI target.

| Probe Variant | Primary Target Interaction | IC50 / Activity | Application |

| Batzelladine A | gp120 - CD4 | ~30 µM | Viral Entry Inhibition |

| Batzelladine B | gp120 - CD4 | Comparable to A | Structural Analog Studies |

| Batzelladine F | CD4 - p56 | Micromolar range | Signal Transduction Blockade |

| Batzelladine H | CD4 - p56 | Micromolar range | Immunomodulation Research |

Table 1: Selectivity profile of Batzelladine alkaloids [1, 2].

Experimental Protocols

Protocol A: Solid-Phase Competition ELISA

Objective: Quantify the ability of Batzelladine A to disrupt the interaction between recombinant gp120 and soluble CD4 (sCD4).

Materials:

-

Recombinant HIV-1 gp120 (CHO expression system preferred).

-

Soluble CD4 (sCD4).[3]

-

Anti-CD4 monoclonal antibody (HRP-conjugated).

-

Batzelladine A (reconstituted in DMSO, stock 10 mM).

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

Workflow:

-

Coating: Immobilize gp120 (1 µg/mL in PBS) onto 96-well microtiter plates. Incubate overnight at 4°C.

-

Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 3% BSA in PBS for 2 hours at RT.

-

Probe Incubation:

-

Prepare serial dilutions of Batzelladine A (0.1 µM to 100 µM) in binding buffer.

-

Add sCD4 (constant concentration, e.g., 50 ng/mL) to the Batzelladine A solution.

-

Critical Step: Pre-incubate sCD4 and Batzelladine A for 30 mins at RT to allow probe binding to CD4 before exposure to the plate.

-

-

Competition: Transfer the mixture to the gp120-coated plate. Incubate for 1 hour at 37°C.

-

Detection: Wash 5x. Add HRP-conjugated anti-CD4 antibody. Incubate 1 hour.

-

Readout: Add TMB substrate. Stop reaction with 1M H2SO4. Measure Absorbance at 450 nm.

Data Analysis:

Calculate % Inhibition using the formula:

Protocol B: Flow Cytometry-Based Binding Assay

Objective: Validate Batzelladine A activity in a cellular context using CD4+ T-cells (e.g., Jurkat or SUP-T1).

Workflow Visualization:

Figure 2: Cellular Binding Assay Workflow.

Step-by-Step:

-

Cell Prep: Suspend Jurkat cells (

cells/mL) in FACS buffer (PBS + 2% FBS). -

Probe Treatment: Aliquot cells into V-bottom plates. Add Batzelladine A at varying concentrations. Include a DMSO vehicle control (Max Binding).

-

Ligand Addition: Add biotinylated gp120 (final conc. 5 µg/mL). Do not wash yet. Incubate for 45 mins at 4°C (prevents internalization).

-

Staining: Wash cells 2x with FACS buffer. Resuspend in Streptavidin-Phycoerythrin (SA-PE) solution. Incubate 20 mins on ice in the dark.

-

Analysis: Wash 2x. Fix in 1% paraformaldehyde. Analyze on a flow cytometer (Ex 488 nm / Em 575 nm).

-

Interpretation: A shift in Mean Fluorescence Intensity (MFI) to the left (lower signal) indicates Batzelladine A has successfully blocked gp120 binding to the cell surface CD4.

Troubleshooting & Self-Validation

-

Solubility: Batzelladine A is highly lipophilic. Ensure DMSO concentration in the final assay does not exceed 1% to prevent cell toxicity or protein denaturation.

-

Specificity Check: To confirm the probe is targeting CD4 and not gp120 directly, perform a variation of Protocol A where Batzelladine A is pre-incubated with the immobilized gp120 before adding sCD4. If inhibition is significantly lower, the probe confirms its affinity for CD4.

-

Cytotoxicity: When using live cells (Protocol B), always run a parallel viability assay (e.g., PI or 7-AAD staining). Batzelladine alkaloids can exhibit cytotoxicity in the low micromolar range; ensure your inhibition window is distinct from the toxicity window.

References

-

Patil, A. D., et al. (1995). Novel alkaloids from the sponge Batzella sp.: Inhibitors of HIV gp120-human CD4 binding.[2][4] The Journal of Organic Chemistry, 60(5), 1182-1188.[2]

-

Patil, A. D., et al. (1997). Batzelladines F-I, Novel Alkaloids from the Sponge Batzella sp.: Inducers of p56lck-CD4 Dissociation.[2][5] The Journal of Organic Chemistry, 62(6), 1814-1819.[2]

-

Cohen, F., & Overman, L. E. (2001). Enantioselective total synthesis of Batzelladine F: Structural revision and confirmation of the absolute configuration. Journal of the American Chemical Society, 123(43), 10782-10783.

-

Ribaucourt, A., et al. (2022). Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. Molecules, 27(18), 6061.

Sources

- 1. The interaction of CD4 with HIV-1 gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A concise synthesis of (+)-batzelladine B from simple pyrrole-based starting materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A method to analyze the interaction between gp120 of human immunodeficiency virus and CD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra Induce Apoptosis and Autophagy in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. figshare.com [figshare.com]

Strategic Development of Batzelladine A Analogs: Synthesis, SAR Optimization, and Biological Validation

Abstract

Batzelladine A, a polycyclic guanidine alkaloid isolated from the sponge Batzella sp., represents a critical scaffold in the development of entry inhibitors for HIV-1. Its primary mechanism—inhibition of the gp120-CD4 protein-protein interaction—offers a therapeutic pathway distinct from reverse transcriptase or protease inhibitors. However, the clinical translation of Batzelladine A is hindered by synthetic complexity, hydrolytic instability of the ester linkage, and narrow therapeutic indices.

This guide details a modular workflow for developing Batzelladine A analogs with improved bioactivity. We transition from traditional total synthesis to a divergent

Part 1: Rational Design & SAR Strategy

The Batzelladine scaffold consists of a tricyclic guanidine core linked via an ester tether to a peripheral side chain (often containing a second guanidine).[1][2] Optimization requires decoupling these domains to tune potency and metabolic stability independently.

Pharmacophore Segmentation

To improve bioactivity, we treat the molecule as three distinct modules:

-

The Tricyclic Guanidine Core (Module A): Critical for electrostatic interaction with the acidic residues (e.g., Asp368, Glu370) of the CD4-binding loop on gp120.

-

Modification: Stereochemical inversion (e.g., anti- vs. syn-fused) often yields higher potency than natural enantiomers.

-

-

The Linker (Module B): The natural ester linkage is a metabolic weak point.

-

Modification: Replace with bioisosteres (Amide, Ether, or 1,2,3-Triazole) to enhance plasma stability without altering bond angle/length.

-

-

The Peripheral Side Chain (Module C): Dictates lipophilicity and membrane permeability.

-

Modification: Varying chain length (

) and terminal functionality (guanidine vs. amine vs. hydrophobic aryl groups) modulates the Selectivity Index (SI).

-

SAR Visualization

The following diagram illustrates the strategic modification points for analog generation.

Figure 1: Pharmacophore segmentation of Batzelladine A for rational analog design.

Part 2: Modular Synthetic Protocol

Traditional synthesis of Batzelladine A is linear and low-yielding. We utilize a stereodivergent

Synthesis Workflow

Objective: Create a library of analogs with variable side chains.

Key Intermediate: Bicyclic

Step-by-Step Protocol:

-

Scaffold Generation (The Core):

-

Start with a condensation of succinaldehyde and the appropriate guanidine precursor to form the tricyclic core.

-

Convert to the bicyclic

-lactam intermediate. This molecule contains the core stereochemistry but leaves the "linker" end reactive. -

Note: This intermediate can be stored on a gram scale.[4]

-

-

Ring Opening & Coupling (The Divergence Point):

-

Reagents:

-lactam intermediate, Side-chain nucleophile (Alcohol for esters, Amine for amides), Acid catalyst (e.g., Camphorsulfonic acid). -

Procedure:

-

Dissolve

-lactam (1.0 equiv) in anhydrous -

Add the specific side-chain analog (e.g., 1,6-hexanediol mono-guanidine) (1.2 equiv).

-

Add catalyst (0.1 equiv) and stir at RT for 12h.

-

The lactam ring opens, simultaneously installing the side chain and regenerating the guanidine functionality.

-

-

-

Purification:

-

Use Reverse-Phase HPLC (C18 column).

-

Mobile Phase: Water/Acetonitrile with 0.1% TFA.

-

Batzelladine analogs are polar cations; monitor at 210 nm and 254 nm.

-

Figure 2: Modular synthesis via

Part 3: Biological Evaluation Protocols

To validate the analogs, a specific screening cascade is required to differentiate general toxicity from specific gp120-CD4 inhibition.

Primary Screen: HIV-1 gp120-CD4 ELISA Binding Assay

This cell-free assay quantifies the ability of the analog to disrupt the protein-protein interaction.

Materials:

-

Recombinant HIV-1 gp120 (IIIB or BaL strain).

-

Soluble CD4 (sCD4).[5]

-

Anti-gp120 capture antibody (e.g., sheep polyclonal).

-

HRP-conjugated anti-CD4 antibody.

-

Substrate (TMB).

Protocol:

-

Coating: Coat 96-well microplates with anti-gp120 antibody (

in PBS) overnight at -

Blocking: Wash 3x with PBS-T. Block with 2% BSA for 2h at RT.

-

Capture: Add recombinant gp120 (

) and incubate for 1h. Wash 3x. -

Inhibition Step:

-

Add serial dilutions of Batzelladine Analog (

). -

Immediately add sCD4 (

). -

Incubate for 1h at RT.

-

-

Detection: Wash 5x. Add HRP-anti-CD4 antibody. Incubate 1h.

-

Readout: Add TMB, stop with

, measure OD at 450 nm. -

Analysis: Calculate % Inhibition relative to DMSO control. Plot dose-response to determine

.

Secondary Screen: Cell-Based Fusion Assay

Confirms that binding inhibition translates to functional antiviral activity.

System: HeLa-CD4-LTR-

-

Mix Target cells (CD4+) and Effector cells (gp120+) in a 1:1 ratio in 96-well plates.

-

Add Batzelladine analogs at varying concentrations.

-

Incubate 24-48h.

-

Lyse cells and add CPRG substrate (

-galactosidase activity). -

Fusion results in blue color; inhibitors prevent color formation.

Part 4: Data Analysis & Validation

Successful analogs must show a high Selectivity Index (SI). Batzelladine A often suffers from cytotoxicity; analogs should aim for

Table 1: Representative Data Structure for Analog Evaluation

| Compound ID | Linker Type | Side Chain | gp120-CD4 Binding ( | Cytotoxicity ( | Selectivity Index (SI) |

| Batzelladine A (Ref) | Ester | Natural | 12.5 | ||

| Analog 4b | Amide | C6-Guanidine | >40 | ||

| Analog 7c | Ester | C8-Phenyl | 6.2 | ||

| Negative Control | - | - | - | - |

Interpretation:

-

Analog 4b is less potent than the natural product but significantly less toxic, making it a better drug candidate.

-

Analog 7c improved potency but increased toxicity, likely due to non-specific membrane disruption by the lipophilic tail.

Figure 3: Screening cascade to filter Batzelladine analogs for efficacy and safety.

References

-

Patil, A. D., et al. (1995).[1][6] "Novel Alkaloids from the Sponge Batzella sp.: Inhibitors of HIV gp120-Human CD4 Binding."[2][7] The Journal of Organic Chemistry. Link

-

Cohen, F., & Overman, L. E. (2006).[1] "Enantioselective Total Synthesis of Batzelladine F and Definition of Its Structure." Journal of the American Chemical Society.[1][3][6] Link

-

Lin, Y. C., et al. (2020).[3] "Concise Synthesis and Antimicrobial Evaluation of the Guanidinium Alkaloid Batzelladine D: Development of a Stereodivergent Strategy." Journal of the American Chemical Society.[1][3][6] Link

-

Bewley, C. A., et al. (2004). "Inhibition of HIV-1 envelope-mediated fusion by synthetic batzelladine analogues."[8][9] Journal of the American Chemical Society.[1][3][6] Link

-

Moore, J. P., et al. (1992). "Probing the structure of the human immunodeficiency virus surface glycoprotein gp120 with a panel of monoclonal antibodies." Journal of Virology. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra Induce Apoptosis and Autophagy in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. A method to analyze the interaction between gp120 of human immunodeficiency virus and CD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concise Synthesis and Antimicrobial Evaluation of the Guanidinium Alkaloid Batzelladine D: Development of a Stereodivergent Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of HIV-1 envelope-mediated fusion by synthetic batzelladine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigating the structure-activity relationship of marine polycyclic batzelladine alkaloids as promising inhibitors for SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Batzelladine A – Cell Culture Models for HIV Entry Inhibition and Cytotoxicity Profiling

Abstract & Scientific Rationale

Batzelladine A is a marine-derived polycyclic guanidine alkaloid originally isolated from the sponge Batzella sp. It is pharmacologically distinct due to its ability to inhibit the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell receptor CD4 .[1] Unlike reverse transcriptase or protease inhibitors, Batzelladine A targets the viral entry step, acting as a low-molecular-weight attachment inhibitor.

However, the Batzelladine scaffold also exhibits potent cytotoxicity against various tumor cell lines (e.g., P388 leukemia, pancreatic cancer), likely through DNA intercalation or Topoisomerase II inhibition.[2][3][4] Therefore, any experimental design must rigorously distinguish between specific antiviral efficacy and non-specific cytotoxicity .

This guide details the protocols for two critical cell culture models:

-

HIV-1 Envelope-Mediated Cell Fusion Assay: To quantify specific inhibition of viral entry.

-

Comparative Cytotoxicity Profiling: To determine the Selectivity Index (SI) using tumor vs. normal somatic cells.

Compound Handling & Preparation

Batzelladine A is a tricyclic guanidine alkaloid.[1][5] Proper handling is critical to prevent degradation and ensure reproducibility.

| Parameter | Specification | Notes |

| Solvent | DMSO (Dimethyl sulfoxide) | Primary stock solvent. Ensure DMSO is anhydrous. |

| Stock Conc. | 10 mM | Store in aliquots to avoid freeze-thaw cycles. |

| Storage | -20°C (Long term) | Protect from light. Stable for >6 months. |

| Working Soln. | PBS or Media | Dilute immediately before use. Max DMSO in assay < 0.5%. |

| pH Sensitivity | Basic | Guanidine groups are basic; avoid highly acidic diluents. |

Protocol A: HIV-1 gp120-CD4 Inhibition (Fusion Assay)

Objective: To measure the efficacy of Batzelladine A in blocking the binding of HIV-1 gp120 to CD4 without using live infectious virus. This assay uses a cell-cell fusion model (Syncytium Formation) which mimics the viral entry process.

Mechanistic Logic

Batzelladine A binds to gp120, sterically or allosterically preventing the conformational change required for CD4 engagement. Without this interaction, the viral membrane cannot fuse with the host cell membrane.

Figure 1: Mechanism of Action. Batzelladine A targets the gp120 envelope protein, preventing the formation of the gp120-CD4 complex necessary for viral entry.

Experimental System

-

Effector Cells: HeLa-Env (Stably expressing HIV-1 gp120/gp41).

-

Target Cells: HeLa-CD4-LTR-β-gal (MAGI cells) or similar CD4+ line with a reporter gene (Luciferase/CAT) driven by the HIV LTR.

-

Positive Control: Soluble CD4 (sCD4) or known entry inhibitor (e.g., BMS-626529).

Step-by-Step Procedure

-

Cell Seeding:

-

Seed Target Cells (HeLa-CD4) at

cells/well in a 96-well plate. -

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of Batzelladine A in culture media (Range: 0.1 µM to 50 µM).

-

Remove media from Target Cells and add 50 µL of compound dilutions.

-

Incubate for 1 hour (Pre-incubation is critical for entry inhibitors).

-

-

Co-Culture (Fusion Initiation):

-

Add Effector Cells (HeLa-Env) at

cells/well (1:1 ratio) in 50 µL media. -

Final volume: 100 µL.

-

-

Incubation:

-

Incubate for 12–18 hours. Fusion occurs rapidly; prolonged incubation may lead to syncytial death.

-

-

Readout:

-

Qualitative: Observe syncytia (multinucleated giant cells) under phase-contrast microscopy.

-

Quantitative: Lyse cells and add reporter substrate (e.g., Beta-Glo or Luciferase reagent). Measure luminescence.

-

-

Data Analysis:

-

Calculate % Inhibition relative to DMSO control.

-

Derive IC50 using non-linear regression (4-parameter logistic fit).

-

Protocol B: Cytotoxicity & Selectivity Profiling

Objective: To distinguish between specific antiviral activity and general cellular toxicity. Batzelladine A is known to be cytotoxic to cancer cells; therefore, establishing a Selectivity Index (SI) is mandatory for antiviral claims.

Cell Line Selection

-

Tumor Model (High Sensitivity): P388 (Murine Leukemia) or Panc-1 (Pancreatic). Historical data suggests high sensitivity of P388 to Batzelladines.

-

Normal Model (Safety Control): Vero cells (African Green Monkey Kidney) or PBMCs (Peripheral Blood Mononuclear Cells).

MTT/MTS Assay Protocol

-

Preparation:

-

Harvest cells in exponential growth phase.

-

Seed density:

cells/well (Tumor lines often grow faster; adjust density to ensure control wells do not overgrow).

-

-

Treatment:

-

Add Batzelladine A (0.1 µM – 100 µM) 24 hours post-seeding.

-

Include a "Solvent Control" (DMSO equivalent) and "Positive Kill Control" (e.g., Doxorubicin).

-

-

Incubation:

-

Incubate for 48 to 72 hours . (Cytotoxicity is time-dependent; 72h is standard for alkaloids).

-

-

Development:

-

Add MTT reagent (0.5 mg/mL final conc). Incubate 3–4 hours.

-

Solubilize formazan crystals with DMSO or SDS-HCl.

-

Read Absorbance at 570 nm.

-

-

Calculation:

-

Determine CC50 (Cytotoxic Concentration 50%).

-

Selectivity Index (SI) = CC50 (Normal Cells) / IC50 (Antiviral Assay).

-

Target SI: >10 is considered promising; >50 is excellent.

-

Workflow Visualization

Figure 2: Experimental Workflow. Parallel processing of antiviral (blue) and cytotoxicity (red) assays to determine the Selectivity Index.

References

-

Patil, A. D., et al. (1995). "Batzelladines A-E, polycyclic guanidine alkaloids from a Caribbean sponge: inhibitors of HIV gp120-CD4 interaction." The Journal of Organic Chemistry. Link

-

Bewley, C. A., et al. (2004). "Inhibition of HIV-1 envelope-mediated fusion by synthetic batzelladine analogues." Journal of the American Chemical Society.[6] Link

-

Guzmán, E. A., et al. (2009). "Selective cytotoxic activity of the marine-derived batzelline compounds against pancreatic cancer cell lines." Anti-Cancer Drugs.[4][5] Link

-

Hua, H. M., et al. (2007). "Batzelladine alkaloids from the Caribbean sponge Monanchora unguifera and the significant activities against HIV-1 and AIDS opportunistic infectious pathogens." Tetrahedron. Link

-

Magonov, S. N., et al. (2022). "New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra Induce Apoptosis and Autophagy in Prostate Cancer Cells." Marine Drugs.[1][5][7][8] Link

Sources

- 1. New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra Induce Apoptosis and Autophagy in Prostate Cancer Cells [mdpi.com]

- 2. Selective cytotoxic activity of the marine-derived batzelline compounds against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective Cytotoxic Activity of the Marine Derived Batzelline Compounds against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Total Synthesis of Batzelladine A by Gin [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of HIV-1 envelope-mediated fusion by synthetic batzelladine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Dissecting Viral Membrane Fusion with Batzelladine A

Abstract

Viral membrane fusion is the decisive entry step for enveloped viruses, marking the transition from attachment to infection.[1] While modern structural biology has elucidated the static states of fusion glycoproteins (e.g., HIV-1 Env, SARS-CoV-2 Spike), the dynamic intermediate states remain difficult to capture. Batzelladine A , a polycyclic guanidine alkaloid derived from the marine sponge Batzella sp., serves as a critical chemical probe for this process. Unlike broad-spectrum fusion inhibitors that target the six-helix bundle (e.g., Enfuvirtide), Batzelladine A specifically targets the initial protein-protein interaction (PPI) between the viral envelope glycoprotein (gp120) and the host CD4 receptor. This Application Note provides a comprehensive guide to utilizing Batzelladine A in cell-free and cell-based fusion assays, offering a high-fidelity system for screening entry inhibitors and dissecting the kinetics of viral entry.

Introduction & Mechanistic Basis[2][3][4]

The Molecule: Batzelladine A

Batzelladine A is a tricyclic guanidine alkaloid originally isolated from the Caribbean sponge Batzella sp. Its structure features a unique tricyclic guanidine core linked to a guanidine side chain via an ester linkage. This highly basic, cationic structure allows it to mimic arginine-rich motifs often involved in protein-protein interfaces.

Mechanism of Action (MOA)

The entry of HIV-1 into host cells is a multi-step cascade. Batzelladine A acts as an Entry Inhibitor by disrupting the initial docking event.

-

Native State: The viral gp120 trimer binds to the host CD4 receptor.[2]

-

Conformational Change: This binding exposes the co-receptor binding site (CCR5/CXCR4) and triggers gp41-mediated fusion.

-

Inhibition: Batzelladine A competitively inhibits the gp120-CD4 interaction. Distinct from other members of its class (e.g., Batzelladine F, which induces p56lck-CD4 dissociation), Batzelladine A predominantly acts by sterically or electrostatically blocking the CD4 binding pocket on gp120 or the gp120-binding surface on CD4.

Pathway Visualization

The following diagram illustrates the HIV-1 entry cascade and the specific blockade point of Batzelladine A.

Figure 1: HIV-1 Entry Cascade. Batzelladine A intervenes at the initial attachment phase, preventing the formation of the gp120-CD4 complex required for downstream fusion events.

Material Preparation & Handling

To ensure experimental reproducibility, strict adherence to compound handling is required. Batzelladine A is often supplied as a salt (e.g., dihydrochloride).

| Parameter | Specification | Notes |

| Solvent | DMSO (Dimethyl sulfoxide) | Anhydrous, cell-culture grade (≥99.9%). |

| Stock Conc. | 10 mM | Store in aliquots to avoid freeze-thaw cycles. |

| Storage | -20°C or -80°C | Stable for 6 months at -20°C; protect from light. |

| Working Conc. | 0.1 µM – 50 µM | Dilute immediately prior to use in serum-free media. |

| Vehicle Control | DMSO | Final concentration must be <0.5% (v/v) to avoid cytotoxicity. |

Protocol A: HIV-1 Env-Mediated Cell-Cell Fusion Assay

The Gold Standard for Safety and Specificity

This assay quantifies fusion without using live infectious virus. It utilizes "Effector" cells (expressing HIV-1 Env) and "Target" cells (expressing CD4/Co-receptors and a reporter gene like Luciferase or

Reagents & Cell Lines

-

Effector Cells: HeLa or HEK293T transfected with pEnv (HIV-1 gp160 expression vector) and pTat (trans-activator).

-

Target Cells: TZM-bl cells (HeLa derivative expressing CD4, CCR5, CXCR4, and containing a Tat-inducible Luciferase reporter).

-

Reagent: Bright-Glo™ Luciferase Assay System (Promega) or equivalent.

Step-by-Step Methodology

Step 1: Effector Cell Preparation (Day 1)

-

Seed HEK293T cells at

cells/well in a 6-well plate. -

Transfect with 2 µg of HIV-1 Env plasmid (e.g., pJR-FL for R5-tropic) using a lipid-based reagent (e.g., Lipofectamine).

-

Incubate for 24 hours at 37°C, 5% CO

.

Step 2: Target Cell Seeding (Day 2)

-

Seed TZM-bl cells in white-walled 96-well plates at

cells/well. -

Allow adherence for 4–6 hours.

Step 3: Compound Treatment & Co-Culture (Day 2)

-

Prepare serial dilutions of Batzelladine A in culture media (0, 0.1, 0.5, 1, 5, 10, 50 µM).

-

Remove media from TZM-bl cells and add 50 µL of diluted Batzelladine A.

-

Detach Effector cells (from Step 1) using PBS/EDTA (avoid Trypsin to preserve surface Env).

-

Resuspend Effector cells at

cells/mL. -

Add 50 µL of Effector cells to the TZM-bl wells containing the drug.

-

Final Volume: 100 µL.

-

Controls: No Env (Background), DMSO only (Max Fusion), T-20 (Positive Inhibition Control).

-

Step 4: Fusion & Readout (Day 3)

-

Incubate co-culture for 12–18 hours at 37°C.

-

Equilibrate Luciferase reagent to room temperature.

-

Add 100 µL of reagent to each well. Lyse for 2 minutes.

-

Read Luminescence (RLU) on a plate reader.

Workflow Diagram

Figure 2: Cell-Cell Fusion Assay Workflow. Batzelladine A is pre-incubated with target cells to block the initial interaction before effector cells are introduced.

Protocol B: Surface Plasmon Resonance (SPR) Binding Analysis

Biophysical Validation of Direct Binding Interference

To confirm that fusion inhibition is due to physical blockade of the gp120-CD4 interaction rather than downstream toxicity, SPR is employed.

Setup

-

Sensor Chip: CM5 (Carboxymethylated dextran).

-

Ligand: Recombinant soluble CD4 (sCD4).

-

Analyte: Recombinant gp120 (monomeric).

-

Inhibitor: Batzelladine A.[3]

Methodology

-

Immobilization: Immobilize sCD4 (~1000 RU) on the active flow cell using standard Amine Coupling (EDC/NHS chemistry). Block reference cell with Ethanolamine.

-

Baseline: Equilibrate with Running Buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).

-

Competition Assay (Solution Inhibition):

-

Pre-incubate gp120 (fixed concentration, e.g., 50 nM) with varying concentrations of Batzelladine A (0–20 µM) for 30 minutes at RT.

-